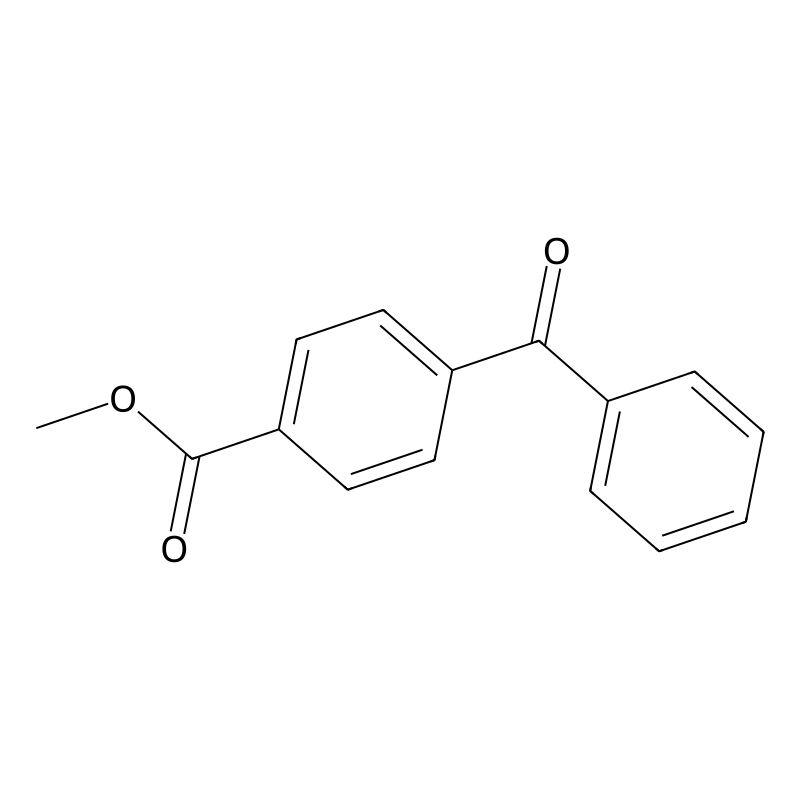Methyl 4-benzoylbenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Biological Research
Specific Scientific Field: Biological Research and Medicine
Summary of the Application: MBBA has promising bioactivity in various fields of research such as anti-tumor, anti-inflammatory, and anti-viral activities. Its anti-tumor activity is attributed to its ability to inhibit cell proliferation and promote the apoptosis of cancer cells.
Methods of Application or Experimental Procedures: Quantitative analysis of MBBA can be achieved using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Results or Outcomes: UV-irradiated MTMP exhibited mutagenicity in S. typhimurium strain TA97 in the absence of S9 activation . Exposure to UV-irradiated MTMP, including in intravenous injection solutions, can result in frameshift mutations .
Application in Agriculture as an Insecticide
Specific Scientific Field: Agriculture and Pest Management
Summary of the Application: MBBA is a promising, environmentally safe insecticide . It has been shown to be effective against a range of different agricultural, stored product, and urban insect pests .
Methods of Application or Experimental Procedures: MBBA can be applied directly to crops or stored products to control pests . It works as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Results or Outcomes: Since 2016, many studies have shown that MBBA is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It is considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
Application in Food Packaging
Specific Scientific Field: Food Science and Packaging
Summary of the Application: MBBA is used in UV-curable inks, coatings, and adhesives that are increasingly being used in food packaging systems . When exposed to UV energy, UV-photoinitiators (PI’s) present in the formulations produce free radicals which catalyze polymerization of monomers and pre-polymers into resins .
Methods of Application or Experimental Procedures: MBBA is included in the formulation of UV-curable inks, coatings, and adhesives . When these are exposed to UV energy, the MBBA and other photoinitiators present in the formulations produce free radicals which catalyze polymerization .
Results or Outcomes: The use of MBBA in UV-curable inks, coatings, and adhesives has resulted in the formation of chemically varied photolytic decomposition products, many of which are low molecular weight chemical species with high migration potential . This has implications for food safety and requires further study .
Methyl 4-benzoylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 240.25 g/mol. It is classified as an aromatic ester, characterized by the presence of two aromatic rings and an ester functional group. The compound appears as a crystalline substance, typically white to yellowish in color, and is sparingly soluble in water but soluble in organic solvents such as alcohols and alkali solutions .
- Nucleophilic Substitution: The carbonyl carbon of the ester can be attacked by nucleophiles, leading to hydrolysis or transesterification.
- Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, allowing for the introduction of different substituents under appropriate conditions.
- Photo
Methyl 4-benzoylbenzoate exhibits notable biological activities. It has been studied for its potential as a photoinitiator in polymer chemistry, where it helps in the curing process of certain resins upon exposure to UV light. Additionally, it has shown antimicrobial properties, making it a candidate for use in food preservation and packaging materials. Its interaction with biological systems suggests potential applications in pharmaceuticals, particularly as a drug delivery agent due to its ability to permeate biological membranes .
Several methods exist for synthesizing methyl 4-benzoylbenzoate:
- Esterification Reaction: This method involves the reaction of 4-benzoylbenzoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction proceeds via nucleophilic attack of the alcohol on the carbonyl carbon of the acid.
- Acylation Reaction: Another approach involves acylation of benzoic acid derivatives using acyl chlorides or anhydrides followed by esterification with methanol .
Methyl 4-benzoylbenzoate has several practical applications:
- Photoinitiator: Its ability to initiate polymerization upon UV exposure makes it valuable in coatings, adhesives, and inks.
- Antimicrobial Agent: Utilized in food packaging and preservation due to its antimicrobial properties.
- Cosmetics: Incorporated into formulations as a UV filter to protect skin from harmful rays.
- Pharmaceuticals: Investigated for its potential use as a drug carrier or active ingredient due to its biological activity .
Studies on methyl 4-benzoylbenzoate have indicated interactions with various biological molecules. It is known to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biochemical pathways .
Methyl 4-benzoylbenzoate shares structural similarities with several other compounds, particularly within the class of esters and benzophenones. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl benzoate | Simple ester used in fragrances and as a solvent | |
| Methyl 2-benzoylbenzoate | Similar structure but differs in the position of substituents | |
| Benzophenone | Known for UV absorption properties; lacks an ester group | |
| Methyl 4-methylbenzoate | Contains a methyl group on one aromatic ring |
Methyl 4-benzoylbenzoate is unique due to its dual aromatic structure combined with an ester functionality, which enhances its reactivity and applicability compared to simpler esters like methyl benzoate. Its specific positioning of functional groups contributes to its distinct chemical behavior and biological activity .








